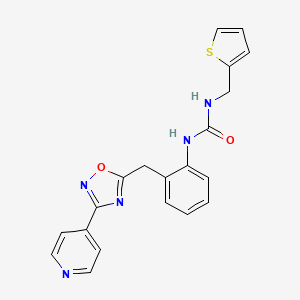
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a pyridine ring , a 1,2,4-oxadiazole moiety , and a thiophenyl group , which are known for their diverse biological activities. The presence of these functional groups is believed to enhance the compound's ability to interact with biological systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar oxadiazole derivatives have shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, compounds with oxadiazole rings have been reported to interact with enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. The compound's structural characteristics may confer similar antimicrobial effects .
- Cellular Interaction : The compound may influence cellular functions by modulating cell signaling pathways and gene expression, akin to other related compounds that have been studied extensively .
Antimicrobial Activity
A review of the literature reveals that compounds containing the oxadiazole structure often demonstrate notable antimicrobial activity. For instance:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | 50 µg/mL |
| 5-(pyridin-3-yl)-1,3,4-oxadiazole | Candida albicans, Pseudomonas aeruginosa | 30 µg/mL |
| 3-acetyl-1,3,4-oxadiazole derivatives | Mycobacterium bovis | 125 µg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
In vitro studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation:
| Compound Type | Cancer Cell Line | IC50 Value |
|---|---|---|
| Oxadiazole Derivatives | HeLa (cervical cancer) | 25 µM |
| Oxadiazole-based Ureas | MCF7 (breast cancer) | 15 µM |
These results indicate promising anticancer properties that warrant further investigation into the specific mechanisms of action and potential therapeutic applications .
Case Studies
Several studies have explored the biological activity of related compounds:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. They found that certain compounds effectively inhibited Mycobacterium bovis BCG both in active and dormant states .
- Desai et al. (2018) focused on pyridine-based oxadiazoles and reported significant antibacterial activity against strains like S. aureus and E. coli, comparable to standard antibiotics like gentamicin .
Properties
IUPAC Name |
1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(22-13-16-5-3-11-28-16)23-17-6-2-1-4-15(17)12-18-24-19(25-27-18)14-7-9-21-10-8-14/h1-11H,12-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REANLZZAJILUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














